Methyl 2,3,4,5,6-pentafluorophenylacetate
Overview
Description
Methyl 2,3,4,5,6-pentafluorophenylacetate is an organic compound with the molecular formula C9H5F5O2 and a molecular weight of 240.13 g/mol . It is a derivative of phenylacetic acid where the phenyl ring is substituted with five fluorine atoms. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly influence its reactivity and applications.
Mechanism of Action
Target of Action
Methyl 2,3,4,5,6-pentafluorophenylacetate is a complex compound with a molecular formula of C9H5F5O2 It’s known to be used in proteomics research , suggesting it may interact with proteins or enzymes in the body.
Mode of Action
Given its use in proteomics research , it’s plausible that it interacts with proteins or enzymes, potentially altering their function or activity. More research is needed to fully understand its interactions and resulting changes.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Its role in proteomics research suggests it may influence protein-related pathways, but further studies are required to identify the exact pathways and their downstream effects.
Result of Action
As a compound used in proteomics research , it may have effects at the molecular level, potentially influencing protein structure or function
Preparation Methods
Methyl 2,3,4,5,6-pentafluorophenylacetate can be synthesized through various methods. One common synthetic route involves the esterification of 2,3,4,5,6-pentafluorophenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 2,3,4,5,6-pentafluorophenylacetate undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding acid and methanol in the presence of aqueous acid or base.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester yields 2,3,4,5,6-pentafluorophenylacetic acid and methanol .
Scientific Research Applications
Methyl 2,3,4,5,6-pentafluorophenylacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique reactivity due to the presence of multiple fluorine atoms makes it valuable in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis. Its fluorinated nature allows for the investigation of the effects of fluorine substitution on enzyme activity.
Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound may serve as a precursor in the synthesis of such compounds.
Comparison with Similar Compounds
Methyl 2,3,4,5,6-pentafluorophenylacetate can be compared with other fluorinated phenylacetates, such as:
Methyl 2,3,4,5-tetrafluorophenylacetate: This compound has one less fluorine atom, which can significantly alter its reactivity and applications.
Methyl 2,3,4,5,6-pentafluorobenzoate: While similar in structure, the benzoate ester has different reactivity due to the position of the ester group.
Methyl 2,3,4,5,6-pentafluorophenylpropionate: This compound has an additional carbon in the ester side chain, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic effects, which make it particularly useful in various research and industrial applications.
Properties
IUPAC Name |
methyl 2-(2,3,4,5,6-pentafluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c1-16-4(15)2-3-5(10)7(12)9(14)8(13)6(3)11/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVCFIRVQLAKBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393667 | |
Record name | Methyl 2,3,4,5,6-pentafluorophenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145682-85-5 | |
Record name | Methyl 2,3,4,5,6-pentafluorophenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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